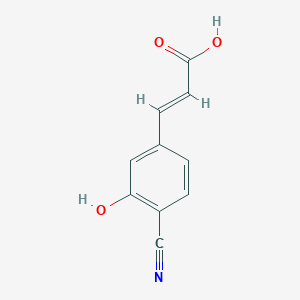

4-Cyano-3-hydroxycinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-cyano-3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8-3-1-7(5-9(8)12)2-4-10(13)14/h1-5,12H,(H,13,14)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVCPKCNFPZQMT-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modification of α Cyanohydroxycinnamic Acids

Established Synthetic Pathways for α-Cyanohydroxycinnamic Acid Isomers

The primary and most well-established method for synthesizing α-cyanocinnamic acid derivatives is the Knoevenagel condensation . rsc.orgnih.govnih.gov This reaction is a cornerstone of organic synthesis for forming carbon-carbon double bonds. rsc.org

In the context of α-cyanohydroxycinnamic acids, the synthesis typically involves the condensation of a substituted benzaldehyde (B42025) (e.g., a hydroxybenzaldehyde) with an active methylene (B1212753) compound, such as cyanoacetic acid. nih.gov The reaction is catalyzed by a weak base, often an amine like piperidine (B6355638) or ammonium (B1175870) acetate. rsc.orgnih.govalfa-chemistry.com

The general mechanism proceeds in three main steps:

Deprotonation: The basic catalyst removes a proton from the active methylene compound (cyanoacetic acid) to form a nucleophilic enolate ion. alfa-chemistry.com

Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. alfa-chemistry.com

Dehydration: Following proton transfer, a molecule of water is eliminated, resulting in the formation of the α,β-unsaturated product, the cyanocinnamic acid derivative. alfa-chemistry.com

A common variation is the Doebner modification, which uses pyridine (B92270) as the solvent and piperidine as the catalyst for the condensation of aromatic aldehydes with malonic acid. semanticscholar.org While traditionally effective, concerns over the carcinogenicity of pyridine have led to the development of alternative, "greener" protocols. rsc.org These modern approaches may utilize water as a solvent or replace pyridine with less hazardous bases like triethylamine (B128534) in a toluene (B28343) medium. rsc.orgsemanticscholar.org This established pathway provides a versatile and efficient route to a wide variety of substituted α-cyanohydroxycinnamic acid isomers. rsc.org

Development of Novel Derivatives and Analogs with Modified Structures

Building upon the core α-cyanohydroxycinnamic acid scaffold, researchers have developed novel derivatives to enhance biological activity or to tailor them for specific high-tech applications.

A significant area of development has been the synthesis of silyl (B83357) cyanocinnamic acid derivatives, which have shown promise as potent anticancer agents. nih.govresearchgate.net These compounds are designed to inhibit monocarboxylate transporters (MCTs), particularly MCT1, which are crucial for lactate (B86563) transport in many cancer cells. nih.gov By modifying the parent cyano-hydroxycinnamic acid (CHC) with a tert-butyldiphenylsilyloxy group at the 4-position of the benzene (B151609) ring, novel derivatives with enhanced properties have been created. researchgate.net

In vitro studies demonstrated that these silyl derivatives exhibit significantly improved inhibition of cancer cell proliferation compared to the parent CHC. nih.govresearchgate.net For instance, lead derivatives showed potent MCT1 inhibition, a finding supported by computational modeling and lactate-uptake studies. nih.gov These modifications not only enhance the primary biological activity but also affect metabolic pathways, with lead compounds showing significant effects on both glycolysis and mitochondrial metabolism. nih.govresearchgate.net

| Compound | Modification | Reported Activity Enhancement |

|---|---|---|

| Derivative 2a | Silyl functionalization | Enhanced cancer cell proliferation inhibition and several-fold more potent MCT1 inhibition compared to parent CHC. nih.govresearchgate.net |

| Derivative 2b | Silyl functionalization | Significantly improved inhibition of cell proliferation and potent MCT1 inhibition. nih.govresearchgate.net |

Functionalization of the α-cyanocinnamic acid core has also led to derivatives with highly specialized applications, most notably in the field of mass spectrometry. α-Cyano-4-hydroxycinnamic acid (CHCA) itself is a widely used matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and nucleotides. wikipedia.orgsigmaaldrich.com

To improve upon the performance of standard matrices, rationally designed derivatives have been synthesized. A key example is 4-chloro-α-cyanocinnamic acid (Cl-CCA) . nih.govnih.gov This derivative was developed through the systematic and targeted variation of functional groups on the α-cyanocinnamic acid core. nih.govnih.gov The replacement of the 4-hydroxyl group with a chlorine atom resulted in a matrix with outstanding properties. nih.gov

Cl-CCA provides a substantial increase in sensitivity and a more uniform response to peptides of different basicities, leading to enhanced peptide recovery in proteomic analyses. nih.govnih.gov For example, using Cl-CCA as a matrix for a 1 fmol bovine serum albumin digest increased the protein sequence coverage to 48%, a dramatic improvement from the 4% achieved with the standard CHCA matrix. nih.gov This demonstrates how specific functionalization can create advanced materials for sophisticated analytical techniques.

Principles of Rational Design in α-Cyanohydroxycinnamic Acid Synthesis

The principle of rational design involves the deliberate and systematic modification of a molecule's structure to achieve a desired change in its properties or function. This approach moves beyond empirical screening by using a theoretical and mechanistic understanding to guide synthetic efforts.

The development of 4-chloro-α-cyanocinnamic acid (Cl-CCA) as a superior MALDI matrix is a clear illustration of this principle. nih.govnih.gov The design process was not random; it involved a systematic variation of the functional groups on the α-cyanocinnamic acid core unit. nih.gov Researchers synthesized various derivatives with different substituents to understand how these changes affected the molecule's properties relevant to MALDI, such as proton affinity and ionization efficiency. nih.govresearchgate.netresearchgate.net

By replacing the electron-donating hydroxyl group in CHCA with an electron-withdrawing chloro group, the proton affinity of the molecule was lowered. nih.gov This chemical modification is believed to facilitate a more efficient proton transfer to the peptide analytes, which is a key step in the ion formation process during MALDI. nih.govnih.gov The success of Cl-CCA, which was selected and synthesized based on this targeted approach, validates the power of rational design. This strategy allows for the creation of new α-cyanohydroxycinnamic acid derivatives that are not just novel but are optimized for a specific, predetermined purpose. nih.govresearchgate.net

Spectroscopic Characterization and Conformational Analysis of α Cyano 3 Hydroxycinnamic Acid and Isomers

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, offers profound insights into the molecular vibrations and, by extension, the structural features of chemical compounds.

Raman spectroscopy has proven to be a valuable tool for distinguishing between the positional isomers α-cyano-3-hydroxycinnamic acid (CHCA3) and α-cyano-4-hydroxycinnamic acid (CHCA4). nih.gov Although these isomers possess very similar structures, their chemical properties differ, and these differences are reflected in their Raman spectra. nih.gov

A comparative analysis of the solid-state Raman spectra of CHCA3 and CHCA4 reveals distinct vibrational modes that can be used for their differentiation. nih.gov One of the key differences is observed in the C≡N stretching mode. For CHCA3, this mode appears at approximately 2244 cm⁻¹, while for CHCA4, it is found at a slightly lower wavenumber of 2239 cm⁻¹. researchgate.net

Another notable distinction lies in the ring 18a mode. The experimental Raman data for CHCA4 shows a single peak for this mode at 1168 cm⁻¹, whereas CHCA3 exhibits a doublet at 1167 and 1177 cm⁻¹. nih.gov This splitting in the CHCA3 spectrum is indicative of ring-ring π-interactions, a feature that is less prevalent in the CHCA4 isomer where CN-ring π-interactions are more dominant. nih.gov The intensity of the CN mode in the Raman spectrum of CHCA4 is also markedly more intense than that of CHCA3, which can be attributed to the more extended conjugation in the para-isomer. nih.gov

| Vibrational Mode | α-Cyano-3-hydroxycinnamic acid (CHCA3) Wavenumber (cm⁻¹) | α-Cyano-4-hydroxycinnamic acid (CHCA4) Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|---|

| C≡N Stretch | 2244 | 2239 | Difference in electronic environment of the cyano group. researchgate.net |

| Ring 18a Mode | 1167 and 1177 (doublet) | 1168 (singlet) | Suggests ring-ring π-interactions in CHCA3 vs. CN-ring π-interactions in CHCA4. nih.gov |

Infrared (IR) spectroscopy is particularly useful for studying the interaction of molecules with surfaces. The adsorption of α-cyano-4-hydroxycinnamic acid on metal oxide surfaces like titanium dioxide (TiO₂) has been investigated using diffuse reflectance infrared Fourier-transform (DRIFT) spectroscopy. scispace.com

These studies show that CHCA4 adsorbs onto the TiO₂ surface primarily through its carboxylate group. This is evidenced by the appearance of a strong band around 1390 cm⁻¹, corresponding to the symmetric stretching vibration of the carboxylate group (ν(COO⁻)), and the simultaneous disappearance of the OH bands associated with the carboxylic acid group. scispace.com The absence of out-of-plane benzene (B151609) ring modes in the DRIFT spectra suggests a predominantly vertical orientation of the CHCA4 molecule on the TiO₂ surface. scispace.com Temperature-dependent studies indicate that while most vibrational modes disappear above ~220 °C, suggesting thermal degradation, the C≡N stretching band remains relatively prominent even at temperatures up to ~460 °C. scispace.com

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| ν(COO⁻) symmetric stretch | ~1390 | Indicates adsorption via the carboxylate group. scispace.com |

| In-plane benzene ring modes | 1598 and 1577 | Confirms presence of the aromatic ring on the surface. scispace.com |

| OH bands (carboxylic acid) | Disappeared | Suggests deprotonation of the carboxylic acid upon binding. scispace.com |

Elucidation of Conformational Isomers and Structural Stability

The planarity of both CHCA3 and CHCA4 is favored due to extended conjugation, which allows for efficient π-bonding orbital overlap. nih.gov Theoretical calculations have been employed to determine the most stable conformations and the relative stabilities of the isomers.

Structural optimization calculations indicate that the optimized structure of CHCA4 is more stable than that of CHCA3 by approximately 0.85 kcal/mol. nih.gov The greater stability of the para-isomer, CHCA4, is attributed to more predominant resonance structures resulting from the hydroxyl group being in the para position, which effectively stabilizes the acrylic group with the α-cyano moiety through its electron-donating nature. nih.gov Spectroscopic analysis and modeling have led to the determination of plausible three-dimensional structures for both isomers, with the data for CHCA4 matching its published X-ray crystallographic structure. nih.gov

Analysis of Inter- and Intra-molecular Interactions (e.g., Hydrogen Bonding)

Inter- and intra-molecular interactions play a crucial role in the solid-state structure and properties of these molecules. Raman spectroscopy provides insights into these interactions. nih.gov For instance, the analysis of the OH stretching modes in the 3300–3600 cm⁻¹ region can reveal details about hydrogen bonding. nih.gov In the gas phase, these derivatives are expected to show two distinct OH stretch modes, one for the phenolic hydroxyl group and one for the carboxylic acid hydroxyl group. researchgate.net However, the complexity of the observed spectra in solid samples suggests the presence of significant intermolecular or intramolecular interactions. researchgate.net

In CHCA4, the carboxylic moieties are thought to form dimeric links, and evidence of CN-ring π-interactions is observed. nih.gov In contrast, CHCA3 molecules show evidence for ring-ring π-stacking interactions. nih.gov The nature of hydrogen bonding between the cyano (–CN) and hydroxyl (–OH) groups has also been assessed through spectral analysis to build a comprehensive picture of the three-dimensional arrangement of these isomers. nih.gov

Theoretical and Computational Spectroscopic Simulations

To support experimental findings and provide a deeper understanding of the spectroscopic data, theoretical and computational methods are widely used.

Density Functional Theory (DFT) has been successfully applied to study α-cyanohydroxycinnamic acid isomers. nih.gov DFT-based computer simulations, often employing a 6–31G basis set, are used to calculate the vibrational frequencies and to make plausible assignments for the experimentally observed Raman modes. nih.govnih.gov

The computational wavenumbers obtained from DFT calculations have shown good agreement with the experimental results for both CHCA3 and CHCA4. nih.gov These calculations are instrumental in correlating specific spectral features with particular molecular vibrations. nih.gov Furthermore, DFT is used for structural optimization to find the global minimum energy conformations of the molecules. nih.gov For instance, DFT calculations yielded global minimum energies of -417593.78 kcal/mol for CHCA3 and -417594.63 kcal/mol for CHCA4, confirming the higher stability of the CHCA4 isomer. nih.gov DFT calculations also support experimental observations regarding molecular interactions, suggesting that in CHCA4, ring stacking occurs in a staggered orientation to minimize π-π repulsion. nih.gov

Advanced Analytical Methodologies Utilizing α Cyanohydroxycinnamic Acids

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules. In this process, the analyte is co-crystallized with a matrix compound, which absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules. α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix in MALDI-MS, particularly for the analysis of peptides and proteins.

α-Cyano-4-hydroxycinnamic Acid as a Matrix for Peptide and Protein Analysis in Proteomics

α-Cyano-4-hydroxycinnamic acid (CHCA) is a cornerstone matrix for the analysis of peptides and proteins by MALDI-MS in the field of proteomics. reading.ac.uk It is particularly effective for peptides and proteins with a molecular weight of less than 10 kDa. reading.ac.uk CHCA is considered a "hard" matrix, meaning it imparts a significant amount of internal energy to the analyte molecules during desorption and ionization. This characteristic can lead to ion fragmentation, which is advantageous for post-source decay (PSD) analysis, a technique used for peptide sequencing. A key advantage of CHCA is its ability to form small, homogenous crystals, which contributes to good resolution in MALDI analysis.

Research has shown that varying the concentration of CHCA and the percentage of acetonitrile in the solvent can significantly impact detection sensitivity. One study demonstrated a 100- to 1000-fold increase in sensitivity for peptide detection by using an optimal CHCA concentration of 0.1 mg/ml in 20% acetonitrile with 0.1% aqueous trifluoroacetic acid (TFA), compared to the conventional concentration of 10 mg/ml in 50% acetonitrile. nih.gov For instance, the limit of detection for human ACTH 18-39 was improved from 10 fmol/well under conventional conditions to 10 amol/well with the optimized method. nih.gov

The presence of alkali salts in a sample can lead to the formation of matrix adducts, which can interfere with the analysis, particularly at low analyte concentrations. The addition of ammonium (B1175870) monobasic phosphate or ammonium dibasic citrate to the CHCA matrix has been shown to significantly reduce these matrix adduct signals, thereby improving the detection of low-abundance peptides. researchgate.net Additives like fructose have also been explored to improve sample homogeneity and the abundance of fragment ions in post-source decay spectra, which is beneficial for peptide sequencing. nih.gov

Table 1: Optimization of CHCA Sample Preparation for Enhanced Peptide Detection

| Parameter | Conventional Method | Optimized Method | Improvement in Sensitivity | Reference |

|---|---|---|---|---|

| CHCA Concentration | 10 mg/ml | 0.1 mg/ml | 100- to 1000-fold | nih.gov |

| Acetonitrile Content | 50% | 20% | - | nih.gov |

| Additive | None | Ammonium monobasic phosphate or ammonium dibasic citrate | Reduction of matrix adducts | researchgate.net |

While CHCA is most commonly associated with peptide and protein analysis, it has also been utilized as a matrix for the analysis of other biomolecules, including glycans and oligonucleotides. apmaldi.com For oligonucleotide analysis, studies have investigated the ionization mechanism of nucleosides with various matrices, including CHCA. chemrxiv.org These studies provide insights into the protonation and deprotonation of the bases, which are crucial for the ionization of DNA in MALDI-MS. chemrxiv.org

The analysis of glycans by MALDI-MS often employs 2,5-dihydroxybenzoic acid (DHB) as the matrix of choice. However, derivatives of α-cyanocinnamic acid have been developed as reactive matrices to enhance the ionization efficiency of glycans. For example, a derivative named PAPAN can react with the terminal aldehyde of glycans, leading to a 100-fold improvement in detection sensitivity compared to DHB. sigmaaldrich.com

In addition to its role as a passive matrix, CHCA can also function as a reactive matrix, where it chemically reacts with the analyte to enhance its detection. A notable example is the selective and sensitive analysis of glutathione (GSH). thermofisher.com CHCA can efficiently react with GSH, and the resulting conjugate is readily detected by MALDI-MS without interference. thermofisher.comthomassci.com This reactive approach significantly improves the detection limit of GSH by two orders of magnitude compared to the analysis of pure GSH. sigmaaldrich.comthermofisher.com This method has been successfully applied to detect GSH in cell lysates, demonstrating its potential for high-throughput and selective screening in biological samples. thermofisher.comthomassci.com

Development and Application of Ionic Liquid Matrices Incorporating α-Cyanohydroxycinnamic Acid

To overcome some of the limitations of solid crystalline matrices, such as sample inhomogeneity, ionic liquid matrices (ILMs) have been developed. ILMs are salts with a melting point below 100°C that exist in a liquid state in the vacuum of the mass spectrometer. They offer advantages such as improved sample homogeneity and longer-lasting ion signals.

α-Cyano-4-hydroxycinnamic acid has been incorporated into various ILMs. For instance, an ILM composed of CHCA and aniline has been shown to be a versatile matrix for a wide range of analytes, including amino acids, peptides, proteins, lipids, and synthetic polymers. This ILM provided similar or improved signal-to-noise ratios compared to crystalline CHCA and facilitated protein identification by peptide mass fingerprinting with higher scores and increased sequence coverage.

Another approach involves the use of norharmane, a pyrido-indole compound, as a base to form an ILM with CHCA for the analysis of low molecular weight carbohydrates. nih.gov Furthermore, a rationally designed derivative of CHCA, 4-chloro-α-cyanocinnamic acid (ClCCA), has been used to develop ILMs and liquid support matrices (LSMs), which have demonstrated improved sequence coverage for protein digests compared to the traditional crystalline CHCA matrix. reading.ac.uk

Comparative Studies with Other Established MALDI Matrices

The performance of α-cyano-4-hydroxycinnamic acid is often compared with other commonly used MALDI matrices, primarily sinapinic acid (SA) and 2,5-dihydroxybenzoic acid (DHB). The choice of matrix typically depends on the analyte of interest and the desired analytical outcome.

CHCA vs. Sinapinic Acid (SA):

Analytes: CHCA is generally preferred for peptides and smaller proteins (up to 10 kDa), while SA is more commonly used for higher mass proteins. reading.ac.uk

Hardness: CHCA is a "harder" matrix, leading to more fragmentation, which is beneficial for PSD analysis. SA is a "softer" matrix, causing less fragmentation and making it more suitable for intact protein analysis.

Crystal Formation: Both matrices can form small, homogenous crystals, leading to good resolution. However, SA has a tendency to form adducts with analyte ions.

CHCA vs. 2,5-Dihydroxybenzoic Acid (DHB):

Analytes: While CHCA is a workhorse for peptides, DHB is the matrix of choice for glycoproteins and glycans and is also frequently used for peptides. apmaldi.com

Sensitivity: At low analyte concentrations, CHCA generally provides higher sensitivity and better scores in peptide mass fingerprinting. Conversely, at higher concentrations, DHB may allow for the detection of a greater number of peptides.

Crystal Formation: A significant difference lies in their crystal formation. CHCA forms small, homogenous crystals, leading to better resolution. DHB, on the other hand, forms large needle-like crystals, which can lead to "sweet spots" and lower resolution if spectra from different spots are summed.

Contaminant Tolerance: DHB is known to be more tolerant to contaminants in the sample compared to CHCA.

Table 2: Comparison of Common MALDI Matrices

| Feature | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic Acid (SA) | 2,5-Dihydroxybenzoic Acid (DHB) |

|---|---|---|---|

| Primary Analytes | Peptides (<10 kDa) | Proteins (>10 kDa) | Glycoproteins, Glycans, Peptides |

| Matrix "Hardness" | Hard (more fragmentation) | Soft (less fragmentation) | Intermediate |

| Crystal Morphology | Small, homogenous | Small crystals | Large needles |

| Resolution | Good | Good | Can be lower due to inhomogeneity |

| Adduct Formation | Less prone | Prone to adducts | - |

| Contaminant Tolerance | Less tolerant | - | More tolerant |

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. The unique properties of α-cyanohydroxycinnamic acid have been leveraged to develop robust HPLC methods for complex analytical challenges.

Method Development and Validation for Simultaneous Quantification of α-Cyanohydroxycinnamic Acid and Co-eluting Substances

A significant challenge in chromatography is the simultaneous quantification of multiple compounds, especially when they are part of a complex matrix such as a nanoparticle-based drug delivery system. A novel reverse-phase HPLC (RP-HPLC) method has been successfully developed and validated for the simultaneous quantification of α-cyano-4-hydroxycinnamic acid (CHCA) and the monoclonal antibody cetuximab (CTX). researchgate.netnih.gov This method is crucial for assessing the loading capacity and formulation of nanocarriers designed for combination cancer therapy. researchgate.netnih.gov

The method was developed and validated according to the guidelines of the International Conference on Harmonisation (ICH). researchgate.netnih.gov Chromatographic separation was achieved using a C18 column with a gradient mobile phase consisting of water with 0.1% (v/v) trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. nih.gov Detection was performed using ultraviolet (UV) for CHCA and fluorescence for CTX. researchgate.netnih.gov The validation process confirmed the method's specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for quantifying both CHCA and CTX in poly(lactic-co-glycolic acid)-based nanoparticles. researchgate.netnih.gov

Table 1: HPLC Method and Validation Parameters for Simultaneous Quantification of α-Cyano-4-hydroxycinnamic Acid (CHCA) and Cetuximab (CTX)

| Parameter | Condition / Result | Reference |

|---|---|---|

| Chromatographic Column | C18 | nih.gov |

| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Detection | UV (for CHCA), Fluorescence (for CTX) | researchgate.netnih.gov |

| Linearity | Established over the concentration range | researchgate.net |

| Accuracy | Met acceptance criteria | researchgate.net |

| Precision (Repeatability & Intermediate) | Met acceptance criteria | researchgate.net |

| Limits of Detection (LOD) & Quantification (LOQ) | Determined and validated | researchgate.net |

| Specificity | Confirmed through stress testing | nih.gov |

Surface Adsorption Studies for Biosensing and Interface Science

The interaction of α-cyanohydroxycinnamic acid with various surfaces is a critical area of research, with implications for the development of biosensors and the optimization of devices like dye-sensitized solar cells. Understanding the adsorption and anchoring mechanisms at the molecular level is key to advancing these technologies.

Surface-Enhanced Raman Scattering (SERS) for Probing Adsorption Mechanisms on Metallic Surfaces

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study the vibrational properties of molecules adsorbed onto metallic nanostructures. Studies on the adsorption of α-cyano-4-hydroxycinnamic acid (CHCA) on silver surfaces have utilized SERS to elucidate the binding mechanisms. researchgate.net

Research indicates that CHCA exhibits varied surface adsorption behaviors on silver colloids and island films. researchgate.net Under acidic conditions, the adsorption is found to occur primarily through the nitrile (C≡N) group. researchgate.net The orientation of the molecule on the silver surface is suggested to be tilted rather than perfectly perpendicular or parallel. researchgate.net This interaction with the metallic surface enhances the Raman signal, allowing for detailed analysis of the adsorbate's vibrational modes and its binding configuration.

Investigation of Anchoring Mechanisms on Semiconductor Surfaces (e.g., TiO₂)

The efficiency of devices like dye-sensitized solar cells depends heavily on how organic dye molecules anchor to semiconductor surfaces, such as titanium dioxide (TiO₂). Diffuse reflectance infrared Fourier-transform (DRIFT) spectroscopy is a powerful tool for investigating these anchoring mechanisms.

Table 2: Spectroscopic Evidence for the Adsorption Mechanism of α-Cyano-4-hydroxycinnamic Acid (CHCA) on TiO₂

| Spectroscopic Observation (DRIFT) | Inferred Conclusion | Reference |

|---|---|---|

| Strong appearance of ν(COO⁻) bands (e.g., at ~1390 cm⁻¹) | Adsorption occurs via the carboxylate group. | scispace.com |

| Disappearance of OH bands of the carboxylic acid group | The proton of the carboxylic acid is lost upon binding. | scispace.com |

| Absence of out-of-plane benzene (B151609) ring modes | Suggests a vertical or near-vertical orientation on the surface. | scispace.comresearchgate.net |

| ν(C≡N) bands remain conspicuous at high temperatures (up to ~460 °C) | The nitrile group is stable and less involved in the primary anchoring. | scispace.com |

Computational Chemistry and Molecular Modeling of α Cyanohydroxycinnamic Acids

Quantum Chemical Calculations for Structural Elucidation and Energetic Stability

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and understanding the energetic stability of molecules like 4-Cyano-3-hydroxycinnamic acid. These methods, such as Density Functional Theory (DFT), allow for the precise determination of molecular geometries, electronic properties, and thermodynamic stability.

For the broader class of hydroxycinnamic acids, quantum chemical studies have been employed to investigate their antioxidant properties by calculating parameters like bond dissociation energies and ionization potentials. cmst.eu In the context of this compound, these calculations can predict the most stable conformation (isomerism around the C=C double bond), the distribution of electron density, and the molecule's reactivity.

A key aspect of energetic stability is the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase reaction of a neutral molecule with a proton. A lower PA for a protonated molecule suggests a greater tendency to donate the proton. Computational studies on the related α-cyano-4-hydroxycinnamic acid (CHCA) have shown that the electron-donating -OH group helps delocalize the positive charge of the protonated molecule, stabilizing it and resulting in a larger PA. nih.gov Conversely, replacing the -OH with an electron-withdrawing group like -Cl leads to less charge delocalization and a lower PA. nih.gov Such calculations are crucial for understanding the ionization mechanisms relevant in applications like mass spectrometry. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance for this compound |

|---|---|

| Molecular Geometry | Predicts bond lengths, bond angles, and the most stable 3D structure (e.g., E vs. Z isomer). |

| Electron Density Distribution | Identifies electron-rich and electron-poor regions, indicating sites for potential chemical reactions and intermolecular interactions. |

| Proton Affinity (PA) | Quantifies the molecule's ability to be protonated; crucial for understanding its behavior in biological systems and analytical techniques. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity and kinetic stability. |

Homology Modeling and Computational Docking for Target-Ligand Interactions (e.g., MCT1)

Since the experimental three-dimensional structures of many protein targets are unavailable, homology modeling is employed to generate a reliable structural model. This is particularly relevant for the monocarboxylate transporters (MCTs), which are key targets for α-cyanohydroxycinnamic acids. medchemexpress.comnih.gov The 3D structures of human MCT1 (hMCT1) and MCT4 have been predicted using homology modeling, often based on the crystal structure of a related protein like the E. coli glycerol-3-phosphate transporter or the human GLUT1 transporter. nih.govnih.govresearchgate.net

Once a model of the target protein is built, computational docking is used to predict the binding pose and affinity of a ligand, such as this compound, within the protein's active site. Docking studies have been performed to understand the molecular interactions between α-cyanocinnamic acid derivatives and MCT1/MCT4. nih.gov

These studies reveal that the inhibitors bind within the transporter's channel. The interactions are typically characterized by:

Hydrophobic Interactions : The phenyl ring of the cyanocinnamic acid derivative often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.govnih.gov

Hydrogen Bonding : The carboxyl and hydroxyl groups are critical for forming hydrogen bonds with polar or charged residues, anchoring the inhibitor in place. researchgate.net

For instance, docking of novel N,N-dialkyl cyanocinnamic acid inhibitors into a homology model of human MCT1 indicated that the phenyl rings were involved in key hydrophobic interactions. nih.gov Swapping the positions of the cyano and carboxyl groups was shown to maintain the potential for hydrogen bonding within the active site. researchgate.net

Table 2: Predicted Interacting Residues in MCT1 for α-Cyanocinnamic Acid Derivatives

| Interaction Type | Potential Interacting Residues in MCT1 Model | Role in Binding |

|---|---|---|

| Hydrophobic | Methionine (M69), Phenylalanine (F367) | Stabilize the phenyl ring of the ligand within the binding pocket. nih.gov |

| Charged/Polar | Arginine (R306) | Essential residue for transport; may interact with the carboxylate group of the inhibitor. nih.gov |

In Silico Approaches for Structure-Activity Relationship (SAR) Derivation

In silico approaches are vital for deriving Structure-Activity Relationships (SAR), which describe how modifications to a compound's chemical structure affect its biological activity. researchgate.netuni-bonn.de For α-cyanohydroxycinnamic acids, these methods help identify the key structural features required for potent inhibition of targets like MCTs.

Quantitative Structure-Activity Relationship (QSAR) is a common technique where a mathematical model is built to correlate chemical descriptors of a series of compounds with their measured biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds. researchgate.net

SAR studies on hydroxycinnamic acid derivatives have identified several critical structural elements that govern their biological effects. nih.govresearchgate.net For example, in a study exploring the synergy between hydroxycinnamic acid derivatives and other anticancer agents, specific molecular features were found to be essential for activity. nih.gov

Key findings from SAR studies on this class of compounds include:

The para-hydroxyl group on the phenolic ring is often crucial for activity. nih.gov

The C7-C8 double bond in the cinnamic acid backbone is a major requirement for certain biological activities. nih.gov

The nature of the carboxyl group (e.g., free acid vs. ester) can significantly modulate potency and synergistic potential. nih.gov

These computational SAR analyses provide a rational basis for designing next-generation inhibitors, guiding chemists to focus on modifications most likely to improve efficacy. researchgate.net

Table 3: Structure-Activity Relationship (SAR) Summary for Hydroxycinnamic Acid Derivatives

| Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|

| Phenolic Hydroxyl Group | The para-position is often critical for synergistic anticancer activity. | nih.gov |

| Acrylate Double Bond | A major requirement for enhancing the cell-differentiating effects of calcitriol. | nih.gov |

| Carboxyl Group Modification | Methyl-esterification can be essential for synergistic cytotoxicity with agents like carnosic acid. | nih.gov |

| Substitution on the Ring | Adding electron-withdrawing or electron-donating groups can increase or decrease bioactivity, as predicted by QSAR models. | researchgate.net |

Table 4: List of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| α-Cyano-4-hydroxycinnamic acid | CHCA, HCCA |

| Monocarboxylate Transporter 1 | MCT1 |

| Monocarboxylate Transporter 4 | MCT4 |

| Glucose Transporter 1 | GLUT1 |

| p-Coumaric acid | 4-hydroxycinnamic acid |

| Sinapinic acid | 3,5-dimethoxy-4-hydroxycinnamic acid |

| Calcitriol | - |

Emerging Research Areas and Future Perspectives for α Cyanohydroxycinnamic Acids

Exploration of Undiscovered Biological Targets and Regulatory Pathways

Historically, the biological activity of α-cyanocinnamic acids has been linked to the inhibition of monocarboxylate transporters (MCTs) and the mitochondrial pyruvate (B1213749) carrier. nih.govmedchemexpress.com These transporters are crucial for cellular metabolism, and their inhibition can have significant effects, particularly in cancer cells which exhibit altered metabolism. nih.gov

Current research is focused on leveraging this metabolic disruption for therapeutic purposes. For instance, novel silyl (B83357) cyanocinnamic acid derivatives have been synthesized and show enhanced cancer cell proliferation inhibition compared to the parent compound, α-cyano-4-hydroxycinnamic acid (CHCA). nih.gov These derivatives demonstrate potent inhibition of MCT1 and significantly affect both glycolysis and mitochondrial metabolism. nih.govnih.gov Beyond direct enzyme and transporter inhibition, researchers are investigating how these compounds modulate broader regulatory pathways. As metabolic inhibitors, they have the potential to influence signaling cascades that are sensitive to the cell's metabolic state, opening up avenues to explore their impact on gene expression and cellular stress responses. nih.gov The known ability of hydroxycinnamic acids to act as antioxidants and influence reactive oxygen species (ROS) homeostasis suggests that their cyano-derivatives may also possess complex regulatory roles in cellular redox signaling. nih.gov

Integration of α-Cyanohydroxycinnamic Acid Research with Systems Biology and Multi-Omics Data

To unravel the complex cellular responses to α-cyanohydroxycinnamic acids, researchers are turning to systems biology and multi-omics approaches. nih.govnih.gov These strategies involve integrating large datasets from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the compound's effects. nih.govarxiv.org

By applying multi-omics analysis, scientists can move beyond a single target and map the entire network of molecular changes induced by an α-cyanohydroxycinnamic acid derivative. arxiv.org For example, treating cancer cells with an MCT1 inhibitor and subsequently analyzing changes in the transcriptome, proteome, and metabolome can reveal downstream consequences of metabolic reprogramming and identify potential new therapeutic targets or mechanisms of resistance. nih.gov This integrated approach is crucial for understanding the polypharmacology of these compounds and for the development of personalized medicine strategies. arxiv.org

Below is a conceptual table illustrating how multi-omics data can be integrated in the study of α-cyanohydroxycinnamic acids.

| Omics Layer | Data Type | Potential Research Question | Example Finding |

| Genomics | DNA Sequencing, CNV Analysis | Are there genetic markers that predict sensitivity to α-cyanohydroxycinnamic acid derivatives? | Identification of mutations in metabolic genes associated with drug response. |

| Transcriptomics | mRNA Expression (RNA-Seq) | How does MCT1 inhibition by α-cyanohydroxycinnamic acids alter gene expression? | Downregulation of genes involved in the cell cycle and upregulation of stress-response genes. |

| Proteomics | Protein Abundance (Mass Spec) | Which protein networks are perturbed following treatment? | Changes in the abundance of proteins in the glycolytic and TCA cycle pathways. |

| Metabolomics | Metabolite Levels (Mass Spec) | What is the metabolic signature of cells treated with α-cyanohydroxycinnamic acids? | Accumulation of lactate (B86563) and pyruvate, depletion of TCA cycle intermediates. |

Innovative Applications in Advanced Materials Science and Sensor Development

The unique physicochemical properties of α-cyanohydroxycinnamic acids, particularly their ability to co-crystallize with biomolecules and absorb UV light, make them valuable in materials science, most notably as a matrix for MALDI mass spectrometry. sigmaaldrich.comnih.gov Building on this, researchers are exploring new applications. The molecular structure that allows for efficient energy transfer in MALDI could potentially be harnessed for the development of organic scintillators or other light-emitting materials.

Furthermore, the broader class of hydroxycinnamic acids is being utilized in the development of advanced sensors. mdpi.com These phenolic compounds can be electrochemically oxidized, a property that allows them to be used in the fabrication of voltammetric biosensors. mdpi.com By modifying electrodes with enzymes like laccase or tyrosinase, sensors can be created for the sensitive and selective detection of hydroxycinnamic acids in various samples. mdpi.com There is potential to adapt these principles to create sensors based on α-cyanohydroxycinnamic acids or to use them as building blocks for novel sensor platforms, leveraging the specific chemical reactivity of the cyano group. researchgate.net

Computational-Aided Discovery and Optimization of Novel α-Cyanohydroxycinnamic Acid Analogs

The design and optimization of new α-cyanohydroxycinnamic acid derivatives are being significantly accelerated by computational chemistry and in silico modeling. researchgate.net Techniques such as molecular docking are used to predict how newly designed analogs will bind to target proteins, such as MCT1. nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and desired pharmacological properties. nih.gov

A prime example is the development of silyl cyanocinnamic acid derivatives, where computational docking studies were used to understand their binding to a human MCT1 homology model. nih.govnih.gov These studies help to rationalize the observed biological activity and guide further structural modifications to enhance potency and selectivity. researchgate.net For example, docking results can reveal key interactions between the inhibitor and amino acid residues in the binding site, suggesting specific chemical modifications to improve these interactions. nih.gov In silico tools are also employed to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. brazilianjournals.com.br

The table below summarizes findings from a computational study on N-(α-cyano substituted cinnamoyl) naphthyl hydrazone derivatives, showcasing the predictive power of these methods. researchgate.net

| Compound ID | Target Protein | Predicted Binding Affinity (Kcal/Mol) | Standard Drug | Standard Drug Binding Affinity (Kcal/Mol) |

| C8 | FAB protein | -9.06 | Nafcillin | -7.24 |

| C10 | Superoxide dismutase (SOD) | -10.15 | α-tocopherol | -5.78 |

| C9 | PPAR ϒ | -10.38 | Pioglitazone | -7.78 |

| C3 | Tau protein | -9.27 | Donepezil | -7.56 |

Q & A

Q. Advanced: How to address discrepancies between experimental and theoretical spectral data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or protonation states. Mitigation strategies include:

- Solvent Screening : Compare spectra in polar (e.g., methanol) vs. nonpolar solvents to assess solvatochromic shifts.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra under varying protonation conditions .

- Isotopic Labeling : Use deuterated analogs to isolate vibrational modes contributing to spectral anomalies .

Basic: What are the key applications of this compound in analytical chemistry?

Methodological Answer:

The compound is widely used as a matrix in MALDI-TOF mass spectrometry due to its strong UV absorption (λ ≈ 337 nm) and ability to desorb large biomolecules without fragmentation . Key protocols:

Q. Advanced: How to optimize MALDI-TOF conditions for low-abundance peptides using this matrix?

Methodological Answer:

- Additive Screening : Introduce 10 mM ammonium citrate to suppress alkali adducts .

- Layer-by-Layer Deposition : Apply matrix and analyte in sequential layers to enhance homogeneity.

- Tandem MS Coupling : Use post-source decay (PSD) or collision-induced dissociation (CID) to resolve isobaric species .

Basic: What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Storage : Store at ≤ -20°C in airtight, light-protected containers to prevent degradation .

- Handling : Use gloves and fume hoods; the compound may degrade into hazardous byproducts under prolonged exposure to moisture .

Q. Advanced: How to assess long-term stability and degradation pathways under varying storage conditions?

Methodological Answer:

- Accelerated Aging Studies : Incubate samples at 4°C, -20°C, and room temperature for 6–12 months. Monitor degradation via LC-MS for:

Basic: How to resolve contradictions in reported melting points or solubility data?

Methodological Answer:

- Recrystallization : Purify via slow evaporation in ethanol/water (7:3 v/v) to obtain consistent melting points .

- Solubility Profiling : Use the CRC Handbook’s solubility parameters (e.g., Hansen solubility sphere) to predict solvent compatibility .

Q. Advanced: What experimental factors contribute to batch-to-batch variability in physicochemical properties?

Methodological Answer:

- Synthetic Byproducts : Trace succinimide derivatives from incomplete cyclization can alter melting points. Characterize via GC-MS .

- Polymorphism : Screen for crystalline vs. amorphous forms using DSC and PXRD .

Basic: How to validate the purity of commercial this compound batches?

Methodological Answer:

Q. Advanced: What analytical strategies differentiate isomeric impurities (e.g., 3-cyano-4-hydroxy analogs)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.